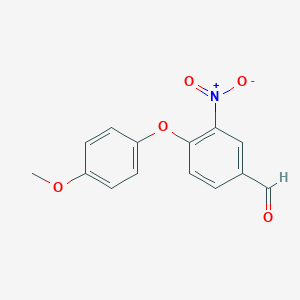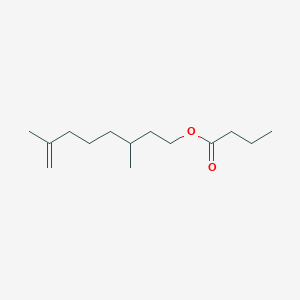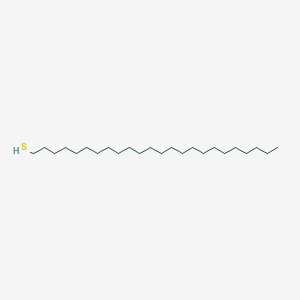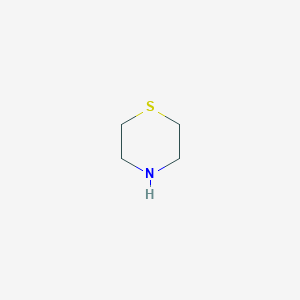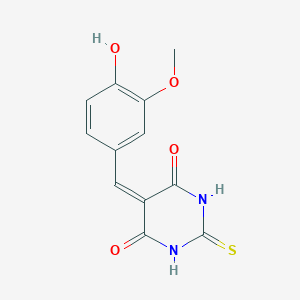
5-Vanillylidene-2-thiobarbituric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Vanillylidene-2-thiobarbituric acid (VTB) is a synthetic compound that has been widely used in scientific research. It is a derivative of thiobarbituric acid and vanillin, and its chemical structure is shown in Figure 1. VTB has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively studied.
Mécanisme D'action
The mechanism of action of 5-Vanillylidene-2-thiobarbituric acid is not fully understood, but it is believed to involve the formation of adducts with biomolecules, including proteins and DNA. 5-Vanillylidene-2-thiobarbituric acid has been shown to inhibit lipid peroxidation and scavenge free radicals, which may contribute to its antioxidant activity. 5-Vanillylidene-2-thiobarbituric acid has also been found to induce apoptosis in cancer cells, possibly through the activation of caspases.
Effets Biochimiques Et Physiologiques
5-Vanillylidene-2-thiobarbituric acid has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the production of reactive oxygen species, such as xanthine oxidase and NADPH oxidase. 5-Vanillylidene-2-thiobarbituric acid has also been found to inhibit the expression of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In addition, 5-Vanillylidene-2-thiobarbituric acid has been shown to inhibit the growth of cancer cells and induce cell cycle arrest.
Avantages Et Limitations Des Expériences En Laboratoire
5-Vanillylidene-2-thiobarbituric acid has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high stability in solution. 5-Vanillylidene-2-thiobarbituric acid can be used as a probe to study protein-ligand interactions, and it has a fluorescent property that can be used for imaging applications. However, 5-Vanillylidene-2-thiobarbituric acid has some limitations. It has a low solubility in water, which may limit its application in aqueous systems. In addition, 5-Vanillylidene-2-thiobarbituric acid has a potential toxicity, and its concentration should be carefully controlled in cell-based assays.
Orientations Futures
There are several future directions for the research of 5-Vanillylidene-2-thiobarbituric acid. First, the mechanism of action of 5-Vanillylidene-2-thiobarbituric acid needs to be further elucidated, especially its interaction with biomolecules. Second, the potential therapeutic applications of 5-Vanillylidene-2-thiobarbituric acid need to be explored, especially in the treatment of cancer and inflammatory diseases. Third, the development of 5-Vanillylidene-2-thiobarbituric acid derivatives with improved solubility and selectivity is needed. Fourth, the application of 5-Vanillylidene-2-thiobarbituric acid in imaging and sensing technologies needs to be further explored.
Conclusion:
In conclusion, 5-Vanillylidene-2-thiobarbituric acid is a synthetic compound that has been widely used in scientific research. It has a variety of biochemical and physiological effects, and its mechanism of action has been extensively studied. 5-Vanillylidene-2-thiobarbituric acid has potential applications in the treatment of cancer and inflammatory diseases, and its application in imaging and sensing technologies needs to be further explored.
Méthodes De Synthèse
5-Vanillylidene-2-thiobarbituric acid can be synthesized by reacting thiobarbituric acid with vanillin in the presence of a catalyst. The reaction mechanism involves the formation of a Schiff base intermediate, which is then reduced by sodium borohydride to yield 5-Vanillylidene-2-thiobarbituric acid. The purity and yield of 5-Vanillylidene-2-thiobarbituric acid can be improved by recrystallization.
Applications De Recherche Scientifique
5-Vanillylidene-2-thiobarbituric acid has been used in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to have antioxidant, anti-inflammatory, and anticancer activities. 5-Vanillylidene-2-thiobarbituric acid has been used as a probe to study protein-ligand interactions, and it has been found to bind to various proteins, including serum albumin, cytochrome c, and DNA.
Propriétés
Numéro CAS |
73681-14-8 |
|---|---|
Nom du produit |
5-Vanillylidene-2-thiobarbituric acid |
Formule moléculaire |
C12H10N2O4S |
Poids moléculaire |
278.29 g/mol |
Nom IUPAC |
5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C12H10N2O4S/c1-18-9-5-6(2-3-8(9)15)4-7-10(16)13-12(19)14-11(7)17/h2-5,15H,1H3,(H2,13,14,16,17,19) |
Clé InChI |
NJSVXZLVNLOVCG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=S)NC2=O)O |
SMILES canonique |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=S)NC2=O)O |
Autres numéros CAS |
73681-14-8 |
Pictogrammes |
Acute Toxic; Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



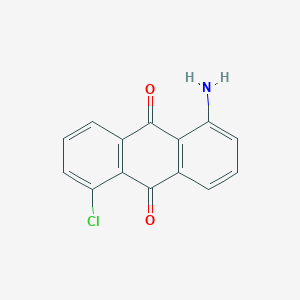
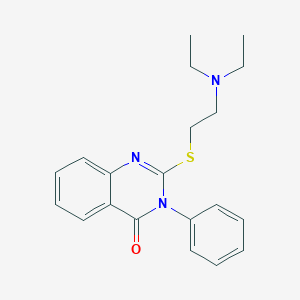
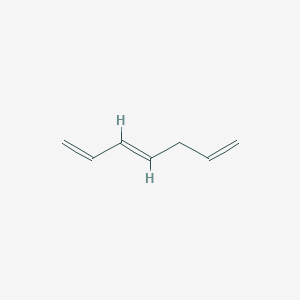
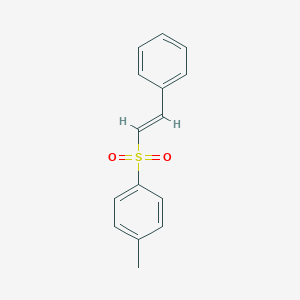
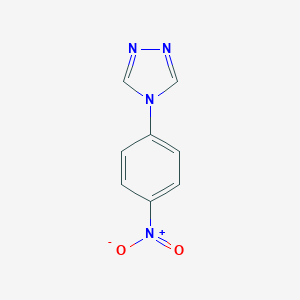
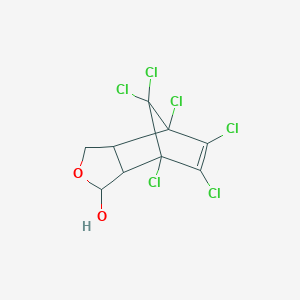
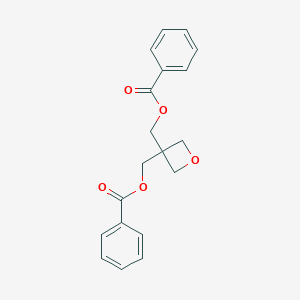
![Pyridine, 2-[(tert-butylthio)methyl]-](/img/structure/B91138.png)
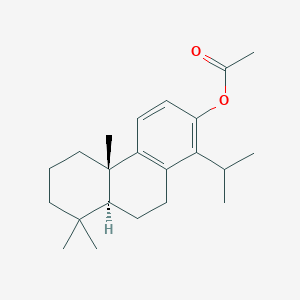
![3-[(1-Carboxyvinyl)oxy]benzoic acid](/img/structure/B91144.png)
